Biotin-PEG8-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H52N6O10S |

|---|---|

Molecular Weight |

664.8 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C28H52N6O10S/c29-34-31-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-30-26(35)4-2-1-3-25-27-24(23-45-25)32-28(36)33-27/h24-25,27H,1-23H2,(H,30,35)(H2,32,33,36)/t24-,25-,27-/m0/s1 |

InChI Key |

DHWYIJOFTMOHDB-KLJDGLGGSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG8-azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-azide is a versatile chemical tool extensively utilized in bioconjugation and chemical biology. This reagent incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a terminal azide group for covalent ligation via "click chemistry," and an eight-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic profile of conjugated biomolecules, making it an invaluable reagent for a wide range of applications, including proteomics, drug delivery, and diagnostics. This guide provides a comprehensive overview of the structure, properties, and common experimental protocols involving this compound.

Structure and Physicochemical Properties

This compound possesses a well-defined chemical structure that dictates its functionality and utility in various biochemical applications.

Chemical Structure

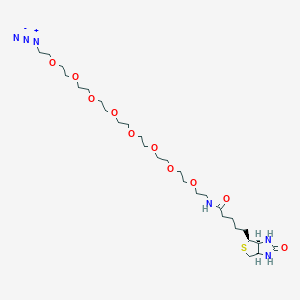

Chemical Formula: C₂₈H₅₂N₆O₁₀S

Molecular Weight: 664.8 g/mol

The structure consists of a biotin molecule linked to an azide group through a hydrophilic PEG8 spacer. The azide group serves as a reactive handle for click chemistry reactions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and optimizing experimental conditions.

| Property | Value | Citation(s) |

| Molecular Weight | 664.8 g/mol | [1] |

| Chemical Formula | C₂₈H₅₂N₆O₁₀S | [1] |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid or crystalline powder | |

| Solubility | Soluble in water, DMSO, DMF | [1] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [1] |

| Stability | Stable for at least 6 months at -20°C | [2] |

Key Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a powerful tool in various scientific disciplines.

-

Bioconjugation and Labeling: The azide group allows for the specific and efficient labeling of alkyne-modified biomolecules such as proteins, peptides, nucleic acids, and glycans through click chemistry. The biotin tag then facilitates the detection, purification, and immobilization of these labeled molecules.

-

Proteomics and Protein-Protein Interaction Studies: this compound is employed in affinity pull-down assays to identify and characterize protein-protein interactions. For instance, it can be used to study the interaction network of specific proteins within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

-

Targeted Drug Delivery: The biotin moiety can be used to target cancer cells that overexpress biotin receptors. By conjugating a therapeutic agent to this compound, the drug can be selectively delivered to tumor sites, enhancing its efficacy and reducing off-target toxicity.

-

PROTAC Development: Biotin-PEG-azide linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction for labeling alkyne-modified biomolecules with this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, peptide)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF for dissolving reagents

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO or water.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

-

Add the this compound stock solution to a final concentration of 25-100 µM.

-

Add the TBTA stock solution to a final concentration of 100 µM.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

-

-

Purification:

-

Purify the biotinylated biomolecule to remove unreacted reagents and byproducts. Common methods include precipitation (e.g., with cold acetone), dialysis, or size-exclusion chromatography. For proteins, streptavidin affinity chromatography can be used for both purification and enrichment.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for use in living systems where copper toxicity is a concern. This reaction utilizes a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN), which reacts spontaneously with the azide group of this compound.

Materials:

-

Cyclooctyne-modified biomolecule (e.g., DBCO-labeled protein)

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF for dissolving reagents

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the cyclooctyne-modified biomolecule in an appropriate buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with the reaction buffer.

-

Add the this compound stock solution to the desired final concentration (typically a 1.5 to 5-fold molar excess over the cyclooctyne-modified biomolecule).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

-

-

Purification:

-

Purify the biotinylated product using methods similar to those described for CuAAC.

-

Affinity Pull-Down Assay for Protein-Protein Interaction Studies

This protocol describes a general workflow for using this compound to identify protein interaction partners of a "bait" protein that has been metabolically or enzymatically labeled with an alkyne group.

Materials:

-

Cell lysate containing the alkyne-labeled "bait" protein and its potential "prey" interaction partners

-

This compound

-

Reagents for CuAAC or SPAAC (as described above)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer, high concentration of free biotin, or a solution with low pH)

Protocol:

-

Biotinylation of the Bait Protein:

-

Perform a CuAAC or SPAAC reaction as described above to attach this compound to the alkyne-labeled bait protein within the cell lysate.

-

-

Capture of Biotinylated Protein Complexes:

-

Add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated bait protein and its interacting partners to bind to the beads.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose resin) and discard the supernatant.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This typically involves washes with buffers of increasing stringency (e.g., increasing salt and/or detergent concentrations).

-

-

Elution:

-

Elute the bound proteins from the beads. Common elution methods include:

-

Denaturing elution: Resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. This method is effective but denatures the proteins.

-

Competitive elution: Incubate the beads with a high concentration of free biotin (e.g., 2-10 mM) to displace the biotinylated proteins. This method can preserve protein structure and function.

-

On-bead digestion: Directly digest the bound proteins with a protease (e.g., trypsin) for subsequent analysis by mass spectrometry.

-

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry to identify the interaction partners of the bait protein.

-

Visualizations

Experimental Workflow for Affinity Pull-Down Assay

Caption: Workflow for an affinity pull-down assay using this compound.

Logical Relationship in Studying EGFR Protein-Protein Interactions

Caption: Logic for identifying EGFR protein interactions using this compound.

Purification of Biotinylated Products

The high affinity between biotin and streptavidin (or avidin) is the cornerstone of most purification strategies for biotinylated molecules.

Streptavidin Affinity Chromatography

This is the most common and efficient method for purifying biotinylated proteins.

-

Binding: The biotinylated sample is incubated with streptavidin-conjugated resin (e.g., agarose or magnetic beads). The strong interaction ensures efficient capture of the target molecule.

-

Washing: Non-specifically bound contaminants are removed by washing the resin with buffers containing detergents and/or high salt concentrations.

-

Elution: Due to the strength of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ M), elution often requires harsh, denaturing conditions such as boiling in SDS-PAGE sample buffer. This is suitable for applications like Western blotting or mass spectrometry where protein function is not required. For applications requiring the native protein, competitive elution with a high concentration of free biotin can be attempted, although it is often inefficient. Alternatively, using a cleavable version of the biotin-PEG-azide linker (e.g., containing a disulfide bond) allows for mild elution with a reducing agent.

Comparison of Purification Methods

| Method | Principle | Advantages | Disadvantages | Citation(s) |

| Streptavidin Affinity Chromatography | High-affinity binding of biotin to immobilized streptavidin. | High specificity and efficiency of capture. | Harsh elution conditions often required, leading to protein denaturation. | |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Preserves protein nativity. | Lower resolution compared to affinity methods; may not remove all impurities. | |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and purity. | Requires organic solvents which can denature proteins. | |

| Precipitation | Differential solubility of the target molecule (e.g., acetone precipitation). | Simple and quick. | Can lead to co-precipitation of contaminants and protein denaturation. |

Conclusion

This compound is a powerful and versatile reagent that has become an indispensable tool in modern life sciences research and drug development. Its unique combination of a high-affinity tag, a bioorthogonal reactive handle, and a beneficial PEG spacer enables a wide array of applications, from fundamental studies of protein interactions to the development of targeted therapeutics. A thorough understanding of its properties and the optimization of experimental protocols are key to harnessing the full potential of this valuable chemical probe.

References

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG8-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-azide is a versatile heterobifunctional chemical reporter widely employed in bioconjugation, detection, and purification of biomolecules. Its unique tripartite structure, consisting of a high-affinity biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group, enables a powerful two-step labeling and detection strategy. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in bioorthogonal "click chemistry" and subsequent high-affinity interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Components and Their Function

The functionality of this compound is derived from its three key components:

-

Biotin: A vitamin with an exceptionally high and specific affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for highly sensitive detection and robust purification methods.

-

PEG8 Spacer: An eight-unit polyethylene glycol linker that imparts several advantageous properties. The hydrophilic nature of the PEG spacer increases the aqueous solubility of the entire molecule and its conjugates.[1] Furthermore, the extended and flexible spacer minimizes steric hindrance between the biotin group and the conjugated biomolecule, ensuring efficient binding to streptavidin or avidin.[1]

-

Azide Group (-N3): A bioorthogonal functional group that is stable and essentially non-reactive within biological systems. Its primary role is to participate in highly specific and efficient "click chemistry" reactions with alkyne-containing molecules.[1][2]

Mechanism of Action: A Two-Phase Process

The utility of this compound is realized through a sequential, two-phase mechanism:

-

Bioorthogonal Ligation via Click Chemistry: The azide group of this compound serves as a handle for covalent attachment to a target molecule that has been functionalized with an alkyne group. This reaction is highly specific and can be achieved through two primary pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used form of click chemistry. In the presence of a copper(I) catalyst, the azide and a terminal alkyne undergo a [3+2] cycloaddition to form a stable triazole linkage.[] The reaction is rapid, irreversible, and can be performed in aqueous buffers over a broad pH range (4-12), making it suitable for bioconjugation.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC, which is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group without the need for a catalyst. The relief of ring strain drives the reaction forward, forming a stable triazole.

-

-

High-Affinity Biotin-Streptavidin Interaction: Once the this compound is covalently attached to the target molecule via the triazole linkage, the biotin moiety becomes available for interaction with streptavidin (or avidin). Streptavidin is a tetrameric protein, with each subunit capable of binding one molecule of biotin with extraordinary affinity. This strong and specific interaction is exploited for various downstream applications, including:

-

Detection: Streptavidin conjugated to fluorescent dyes or enzymes can be used to visualize and quantify the biotinylated target molecule.

-

Purification: Immobilized streptavidin on beads or surfaces allows for the efficient capture and purification of the biotinylated molecule from complex mixtures.

-

Labeling and Tracking: The biotin-streptavidin complex can be used to label and track the movement and localization of biomolecules in cells and tissues.

-

Quantitative Data

The following tables summarize key quantitative parameters associated with the mechanism of action of this compound.

| Parameter | Value | Reference(s) |

| This compound | ||

| Molecular Weight | 664.8 g/mol | |

| Purity | ≥98% | |

| Chemical Formula | C₂₈H₅₂N₆O₁₀S | |

| Biotin-Streptavidin Interaction | ||

| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ to 10⁻¹⁵ mol/L | |

| Association Rate (kon) | 10⁵ to 10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate (koff) | ≈ 3.10 x 10⁻⁵ s⁻¹ | |

| Click Chemistry Reaction Kinetics | ||

| CuAAC | ||

| Second-Order Rate Constant | Generally 1-100 M⁻¹s⁻¹ | |

| Typical Reaction Time | 1 - 24 hours | |

| Typical Yield | 70 - 95% | |

| SPAAC (with DBCO) | ||

| Second-Order Rate Constant | ~0.3 M⁻¹s⁻¹ | |

| Typical Reaction Time | 30 minutes - 12 hours | |

| Typical Yield | 80 - 99% |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 2 to 10-fold molar excess of the biotin-azide reagent over the protein is recommended.

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A 5:1 ligand to copper ratio is often used to protect the biomolecule from oxidative damage.

-

Add the Catalyst: Add the CuSO₄/ligand premix to the protein solution. The final concentration of CuSO₄ is typically between 50 and 250 µM.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

Purify the Conjugate: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling a DBCO-modified protein with this compound.

Materials:

-

DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)

-

This compound

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein and this compound. A 1.5 to 10-fold molar excess of the biotin-azide reagent is typically used.

-

Incubate: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight. Longer incubation times can improve efficiency.

-

Purify the Conjugate: Remove the unreacted this compound using a desalting column or dialysis.

Visualizations

References

Biotin-PEG8-azide for Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG8-azide, a versatile reagent for the biotinylation of biomolecules through click chemistry. It covers the fundamental properties of the molecule, detailed experimental protocols for labeling proteins and oligonucleotides, and workflows for subsequent analysis.

Introduction to this compound and Click Chemistry

This compound is a chemical compound that incorporates three key functional components: a biotin moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a terminal azide group.[1] This combination makes it a powerful tool for bioconjugation, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3][4]

The biotin group exhibits an extraordinarily high affinity for streptavidin and avidin, enabling highly specific and robust detection, purification, and immobilization of labeled biomolecules. The hydrophilic PEG8 spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, and its length helps to minimize steric hindrance between the biotin and the target biomolecule, facilitating efficient binding to streptavidin.[1] The azide group is the reactive handle for the click chemistry reaction, allowing for the covalent and specific attachment to molecules containing a terminal alkyne.

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for modifying complex biological molecules. The CuAAC reaction, in particular, forms a stable triazole linkage between an azide and an alkyne.

Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C28H52N6O10S |

| Molecular Weight | 664.8 g/mol |

| Purity | ≥98% |

| Solubility | Soluble in Water, DMSO, DMF |

| Storage Conditions | -20°C, protect from light |

| Reactive Group | Azide (-N3) |

| Biotinylation Target | Alkyne-modified biomolecules |

Experimental Protocols

Labeling of Alkyne-Modified Proteins with this compound

This protocol outlines the general steps for the biotinylation of a protein containing a terminal alkyne group using this compound.

Materials:

-

Alkyne-modified protein

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Sodium ascorbate or other reducing agent

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF for dissolving reagents

-

Desalting column or dialysis cassette for purification

Protocol:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of TBTA in DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

-

Set up the Labeling Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the biotin reagent over the protein is recommended.

-

Premix the CuSO4 and TBTA stock solutions in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove the excess biotin reagent and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Verification of Labeling:

-

The success of the biotinylation can be confirmed by various methods, including Western blot analysis using streptavidin-HRP, or by mass spectrometry.

-

Labeling of Alkyne-Modified Oligonucleotides with this compound

This protocol provides a method for labeling synthetic oligonucleotides containing a terminal alkyne modification.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate

-

Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.5)

-

DMSO

-

Acetonitrile

-

Reverse-phase HPLC system for purification

Protocol:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified oligonucleotide in water to a concentration of 1-5 mM.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of TBTA in DMSO/t-butanol (3:1).

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

-

Set up the Click Reaction:

-

In a microcentrifuge tube, combine 10-50 nmol of the alkyne-modified oligonucleotide with a 1.5 to 5-fold molar excess of this compound.

-

Add the TBTA solution to a final concentration of 1 mM.

-

Add the CuSO4 solution to a final concentration of 0.5 mM.

-

Add the sodium ascorbate solution to a final concentration of 5 mM.

-

Adjust the final volume with a mixture of water and DMSO to ensure all components remain dissolved.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-4 hours or at 37°C for 1-2 hours.

-

-

Purification:

-

The biotinylated oligonucleotide can be purified from the reaction mixture using reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in TEAA buffer. The desired product will elute later than the unlabeled oligonucleotide due to the increased hydrophobicity of the biotin-PEG8 moiety.

-

Alternatively, the product can be precipitated using ethanol or acetone.

-

-

Analysis:

-

The purity and identity of the biotinylated oligonucleotide can be confirmed by mass spectrometry and anion-exchange HPLC.

-

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for studying various signaling pathways by enabling the specific labeling and subsequent isolation and identification of proteins or other biomolecules involved in these processes.

Kinase Signaling Pathway Analysis

Kinases are key regulators of cellular signaling, and identifying their substrates is crucial for understanding their function. This compound can be used in chemical proteomics workflows to enrich and identify kinase substrates.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a critical role in cellular signaling. Proximity labeling techniques, often coupled with click chemistry, can be employed to map the interaction partners of GPCRs upon activation.

Experimental Workflow Diagrams

The following diagrams illustrate the overall experimental workflows for protein and oligonucleotide analysis using this compound.

General Proteomics Workflow

This workflow outlines the key steps from labeling of a complex protein sample to the identification of biotinylated proteins.

Oligonucleotide Analysis Workflow

This workflow details the process from labeling an alkyne-modified oligonucleotide to its final analysis.

References

Understanding Biotin-PEG8-azide: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG8-azide, a crucial reagent in bioconjugation and drug development. Understanding its solubility is paramount for the successful design and execution of experiments, particularly in the realms of "click chemistry," targeted drug delivery, and proteomic studies. This document outlines the qualitative and comparative quantitative solubility of this compound, provides detailed experimental protocols for its dissolution and use, and illustrates key concepts through diagrams.

Core Concepts: Structure and Solubility

This compound is a heterobifunctional molecule composed of three key moieties: a biotin group for high-affinity binding to streptavidin and avidin, an azide group for covalent ligation via click chemistry, and a hydrophilic eight-unit polyethylene glycol (PEG) spacer. The PEG linker plays a critical role in the molecule's overall properties, significantly influencing its solubility.[1] The presence of the PEG chain enhances the aqueous solubility of the otherwise hydrophobic biotin moiety, a feature that is highly advantageous for biological applications.

The azide group provides a bioorthogonal handle for reaction with alkyne-containing molecules in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes in copper-free reactions (SPAAC). This specific and efficient ligation chemistry is central to its utility in labeling and conjugating biomolecules.

Data Presentation: Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Source: BroadPharm[2]

Table 2: Quantitative Solubility of Structurally Related Biotin Derivatives

| Compound | Solvent | Solubility | Source |

| Biotin-PEG3-azide | DMSO | 44.45 mg/mL (100 mM) | Tocris Bioscience |

| Biotin-PEG3-azide | Water | 44.45 mg/mL (100 mM) | Tocris Bioscience |

| Biotin-azide (no PEG) | DMSO | ~5 mg/mL | Cayman Chemical |

| Biotin-azide (no PEG) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical |

The data for Biotin-PEG3-azide, which has a shorter PEG linker, suggests that this compound is likely to have excellent solubility in both aqueous and organic solvents, a key advantage for bioconjugation reactions which often require a balance of solvent properties.[3] The significantly lower solubility of Biotin-azide without the PEG linker underscores the contribution of the PEG chain to the molecule's favorable solubility profile.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound, adapted from best practices for similar biotinylating reagents. The choice of solvent will depend on the specific experimental requirements, including the nature of the molecule to be labeled and the tolerance of the biological system to the solvent.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Pipettes and sterile, nuclease-free tips

Procedure:

-

Weighing the Reagent: Carefully weigh the desired amount of this compound in a microcentrifuge tube. Perform this step in a fume hood, wearing appropriate personal protective equipment.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the tube for 30-60 seconds to facilitate dissolution. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication can be used to aid dissolution. Visually inspect the solution to ensure that all of the solid has dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture. When stored correctly, the stock solution should be stable for several months.

Note: For applications in aqueous buffers, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general workflow for the biotinylation of an alkyne-containing protein using this compound via a copper-catalyzed click reaction. Optimization of reaction conditions (e.g., reagent concentrations, reaction time, and temperature) may be necessary for specific applications.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

-

Microcentrifuge tubes

-

Incubator or water bath

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with the reaction components in the following order, vortexing gently after each addition:

-

Alkyne-modified protein solution

-

This compound stock solution (to a final concentration of 100-200 µM)

-

TCEP stock solution (to a final concentration of 1 mM)

-

TBTA stock solution (to a final concentration of 100 µM)

-

CuSO₄ stock solution (to a final concentration of 1 mM)

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature may vary depending on the specific reactants.

-

Quenching (Optional): The reaction can be quenched by the addition of EDTA to a final concentration of 10 mM.

-

Purification: Remove excess reagents and byproducts using standard protein purification methods, such as desalting columns or dialysis.

-

Analysis: The biotinylated protein can be detected and analyzed using methods such as Western blotting with streptavidin-HRP conjugates or mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key structural features influencing solubility and a typical experimental workflow for the application of this compound.

Caption: Structural components of this compound and their contribution to its physicochemical properties.

Caption: A typical experimental workflow for the biotinylation of a protein using this compound.

References

Technical Guide: Biotin-PEG8-azide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG8-azide, a key reagent in modern bioconjugation. The document details its physicochemical properties, outlines a comprehensive experimental protocol for its application in protein labeling via click chemistry, and illustrates the underlying chemical workflow.

Core Properties of this compound

This compound is a specialized chemical tool designed for the targeted biotinylation of biomolecules. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry."

The quantitative data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 664.81 g/mol | [1] |

| Chemical Formula | C₂₈H₅₂N₆O₁₀S | [1] |

Application in Bioconjugation: The "Click Chemistry" Approach

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction facilitates the covalent attachment of the biotin-PEG8 moiety to a target molecule that has been functionalized with a terminal alkyne. The reaction is highly efficient, specific, and biocompatible, making it suitable for a wide range of applications in complex biological samples.[4]

The azide group on this compound reacts with an alkyne-modified protein, oligonucleotide, or other biomolecule to form a stable triazole linkage. This process, known as biotinylation, is fundamental for various biochemical assays, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography. The PEG spacer serves to increase the aqueous solubility of the labeled molecule and extends the biotin group away from the target, thereby improving its accessibility to avidin or streptavidin.

Experimental Protocol: Protein Biotinylation using this compound and Click Chemistry

This protocol provides a general methodology for the biotinylation of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein of interest

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Protein Preparation:

-

Dissolve the alkyne-modified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.

-

-

Click Reaction Assembly:

-

In a microcentrifuge tube, combine the following reagents in the specified order. The volumes should be adjusted to achieve the desired final concentrations. A typical molar excess for the biotinylation reagent is 10-20 fold over the protein.

-

Alkyne-modified protein solution

-

This compound stock solution

-

TBTA stock solution (to a final concentration of 1 mM)

-

CuSO₄ stock solution (to a final concentration of 0.5 mM)

-

Sodium ascorbate stock solution (to a final concentration of 5 mM)

-

-

Gently mix the components.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time may need to be determined empirically.

-

-

Purification:

-

Remove the unreacted this compound and other small-molecule reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

-

Analysis and Storage:

-

Confirm biotinylation using methods such as SDS-PAGE followed by Western blot with streptavidin-HRP.

-

Store the biotinylated protein at -20°C or -80°C in a suitable buffer.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the biotinylation process using this compound.

Caption: Conceptual workflow of protein biotinylation via click chemistry.

Caption: Step-by-step experimental workflow for protein biotinylation.

References

The Strategic Advantage of PEG8 Linkers in Biotin-Azide Reagents: An In-Depth Technical Guide

For Immediate Release

In the intricate world of bioconjugation and drug development, the choice of a linker molecule can be as critical as the active components it connects. This technical guide delves into the pivotal role of the polyethylene glycol (PEG) 8 linker within biotin-azide reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its structure, function, and application. The inclusion of a discrete PEG8 linker offers a unique balance of hydrophilicity, flexibility, and spatial separation, optimizing the performance of biotin-azide reagents in a multitude of advanced applications.

Core Concepts: The Functionality of the PEG8 Linker

Polyethylene glycol (PEG) linkers are composed of repeating ethylene oxide units and are prized for their biocompatibility, water solubility, and low immunogenicity.[1][2] The "8" in PEG8 signifies a discrete chain of eight ethylene glycol units, providing a well-defined spacer arm.[3] In the context of a biotin-azide reagent, the PEG8 linker serves several critical functions:

-

Enhanced Solubility: Many biomolecules and cytotoxic drugs are hydrophobic. The hydrophilic nature of the PEG8 linker significantly increases the overall water solubility of the biotin-azide reagent and the subsequent conjugate, preventing aggregation and improving handling in aqueous buffers.[1][4]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer arm provides optimal spatial separation between the biotin moiety and the conjugated molecule. This separation minimizes steric hindrance, ensuring efficient binding of the biotin to avidin or streptavidin.

-

Improved Pharmacokinetics: In therapeutic applications such as Antibody-Drug Conjugates (ADCs), PEG linkers can enhance the pharmacokinetic properties of the conjugate, often leading to a prolonged half-life and increased plasma concentration.

-

Minimized Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing the potential for an immunogenic response.

Quantitative Data Summary

The selection of a linker is a data-driven decision. The following tables summarize the key quantitative properties of a typical Biotin-PEG8-azide reagent.

| Property | Value | Reference |

| Molecular Weight | 664.8 g/mol | |

| Purity | ≥98% | |

| Solubility | Water, DMSO, DCM, DMF | |

| Storage Conditions | -20°C |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol for Labeling of an Alkyne-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the steps for biotinylating a protein that has been metabolically or chemically modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (avoid Tris buffers as they can inhibit the CuAAC reaction)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (10 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

-

Sodium ascorbate solution (100 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS)

-

Affinity purification resin (e.g., streptavidin-agarose)

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., PBS with 2 mM biotin)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare a "click-mix" by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in a volume of 100 µL.

-

Add the this compound stock solution to a final concentration of 100 µM.

-

Add the "click-mix" to a final copper concentration of 100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

-

Purification of the Biotinylated Protein:

-

Equilibrate the streptavidin-agarose resin with PBS.

-

Add the reaction mixture to the equilibrated resin.

-

Incubate for 1 hour at 4°C with gentle rotation to allow for binding of the biotinylated protein.

-

Wash the resin three times with wash buffer to remove non-biotinylated proteins and excess reagents.

-

Elute the biotinylated protein from the resin by incubating with elution buffer for 30 minutes at room temperature.

-

Experimental Workflow for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemical proteomics strategy to identify and characterize active enzymes in complex biological samples. This compound is a valuable tool in the two-step "click chemistry" ABPP workflow.

Workflow:

-

Probe Incubation: A small molecule probe containing a reactive group (warhead) and an alkyne handle is incubated with a cell lysate or live cells. The probe covalently binds to the active site of target enzymes.

-

Lysis and Click Reaction: The cells are lysed, and the proteome is harvested. The alkyne-labeled proteins are then reacted with this compound via a CuAAC reaction, as described in the protocol above.

-

Affinity Purification: The biotinylated proteins are enriched from the complex proteome using streptavidin-coated beads.

-

On-Bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides while still bound to the beads. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the target proteins.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Conclusion

The PEG8 linker in biotin-azide reagents represents a refined tool for researchers in the life sciences. Its discrete length provides a predictable and consistent spacer that enhances the solubility, reduces steric hindrance, and improves the overall performance of bioconjugates. From fundamental research in proteomics to the development of next-generation therapeutics like ADCs and PROTACs, the strategic incorporation of a PEG8 linker is a key factor in achieving reliable and reproducible results. This guide provides a foundational understanding to empower scientists in leveraging the advantages of this compound in their research endeavors.

References

The Crucial Role of Biotin-PEG Linkers in Modern Bioconjugation: A Technical Guide

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of covalently attaching biotin to a molecule, has long been a cornerstone of life sciences research. When combined with Polyethylene Glycol (PEG) linkers, this technique gains enhanced capabilities, offering solutions to common challenges in drug delivery, diagnostics, and proteomics. This in-depth guide explores the core principles of biotinylation with PEG linkers, providing detailed experimental protocols and quantitative data to empower your research.

The synergy between biotin and PEG addresses fundamental needs in bioconjugation. Biotin's exceptionally strong and specific interaction with avidin and streptavidin provides a powerful tool for detection, purification, and immobilization.[1][] Meanwhile, the inclusion of a PEG spacer arm offers significant advantages, including increased solubility of hydrophobic molecules, enhanced stability, and reduced immunogenicity of the conjugated biomolecule.[][4] The PEG linker also provides a flexible spacer, minimizing steric hindrance and ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin.[5]

Principles of Biotinylation Chemistry

The selection of the appropriate biotin-PEG linker is dictated by the functional groups available on the target molecule. The most common approaches target primary amines, sulfhydryls, and carboxyl groups.

Amine-Reactive Biotinylation

The most prevalent method for biotinylating proteins and peptides involves the use of N-hydroxysuccinimide (NHS) esters of biotin-PEG. These reagents react efficiently with primary amines, found on lysine residues and the N-terminus of proteins, to form stable amide bonds.

Sulfhydryl-Reactive Biotinylation

For molecules containing free sulfhydryl groups, such as cysteine residues in proteins, maleimide-activated biotin-PEG linkers are the reagent of choice. The maleimide group reacts specifically with sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether bond.

The Impact of the PEG Linker

The length of the PEG chain in a biotin-PEG linker is a critical parameter that can be tailored to the specific application.

| PEG Chain Length | Advantages | Applications |

| Short (2-6 units) | Less steric hindrance, suitable for close proximity labeling. | Ideal for applications where the biotin needs to be near the target molecule. |

| Long (12-24 units) | Greater flexibility, reduced steric hindrance, and better solubility. | Suitable for applications requiring separation between biotin and the target molecule. |

The inclusion of PEG not only enhances the physical properties of the labeled molecule but can also improve its biological performance. PEGylation can prolong the half-life of a therapeutic protein in the bloodstream and improve its tissue penetration.

Experimental Protocols

The following are generalized protocols for the biotinylation of proteins. Optimization may be required for specific applications.

Protocol 1: Amine-Reactive Biotinylation using Biotin-PEG-NHS Ester

-

Buffer Preparation : Prepare a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.

-

Protein Preparation : Dissolve the protein to be biotinylated in the prepared buffer at a concentration of 1-10 mg/mL.

-

Biotin-PEG-NHS Ester Preparation : Immediately before use, dissolve the Biotin-PEG-NHS ester in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.

-

Reaction : Add a 20-fold molar excess of the Biotin-PEG-NHS solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching (Optional) : The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.

-

Purification : Remove excess, unreacted biotin-PEG-NHS by dialysis or size-exclusion chromatography.

Protocol 2: Sulfhydryl-Reactive Biotinylation using Biotin-PEG-Maleimide

-

Buffer Preparation : Prepare a buffer at pH 6.5-7.5, such as PBS.

-

Protein Preparation : Dissolve the protein containing free sulfhydryl groups in the prepared buffer at a concentration of 2 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like DTT and subsequently remove the reducing agent.

-

Biotin-PEG-Maleimide Preparation : Dissolve the Biotin-PEG-Maleimide in a suitable organic solvent (e.g., DMSO or DMF) immediately before use.

-

Reaction : Add a 10- to 20-fold molar excess of the Biotin-PEG-Maleimide solution to the protein solution.

-

Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Purification : Remove unreacted Biotin-PEG-Maleimide by dialysis or gel filtration.

Quantification of Biotin Incorporation

Determining the degree of biotinylation is crucial for ensuring the reproducibility and success of downstream applications. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward method for this purpose.

The HABA assay is based on the displacement of HABA from the HABA-avidin complex by biotin. This displacement results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.

HABA Assay Protocol

-

Preparation : Prepare a HABA/Avidin solution.

-

Initial Measurement : Measure the absorbance of the HABA/Avidin solution at 500 nm.

-

Sample Addition : Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.

-

Final Measurement : Measure the absorbance at 500 nm again after the reading stabilizes.

-

Calculation : Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.

| Assay | Principle | Advantages | Disadvantages |

| HABA Assay | Colorimetric; displacement of HABA from avidin by biotin. | Simple, rapid, and does not require specialized equipment. | Lower sensitivity compared to other methods; can be affected by interfering substances. |

| Fluorescence-Based Assays | Displacement of a fluorescently-tagged probe from avidin by biotin, leading to a change in fluorescence. | Higher sensitivity and wider dynamic range than the HABA assay. | Requires a fluorometer. |

Applications in Research and Drug Development

The unique properties of biotin-PEG linkers have led to their widespread adoption in numerous applications:

-

Targeted Drug Delivery : Biotin-PEG can be used to target drugs to specific cells or tissues that overexpress biotin receptors, such as in certain cancers.

-

Immunoassays : In techniques like ELISA and Western blotting, biotinylated antibodies with PEG linkers improve signal detection and reduce non-specific binding.

-

Protein Purification : Biotin-PEGylated proteins can be efficiently purified using affinity chromatography with immobilized avidin or streptavidin.

-

PROTACs : Biotin-PEG linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.

-

Stealth Properties : The attachment of biotin-PEG to nanoparticles or even bacteria can help them evade the immune system, a crucial feature for in vivo applications.

Conclusion

Biotinylation with PEG linkers is a versatile and powerful strategy in the toolkit of researchers and drug developers. By understanding the underlying chemistry, carefully selecting the appropriate linker, and accurately quantifying the degree of labeling, scientists can significantly enhance the performance and reliability of their experiments. The continued development of novel biotin-PEG reagents will undoubtedly open up new avenues for innovation in biotechnology and medicine.

References

The Versatility of Azide-Functionalized Biotin: A Technical Guide for Researchers

November 2025

Abstract

Azide-functionalized biotin has emerged as an indispensable tool in modern chemical biology, proteomics, and drug development. Its ability to participate in highly specific and efficient bioorthogonal "click chemistry" reactions has revolutionized the labeling, detection, and isolation of biomolecules. This technical guide provides an in-depth overview of the core principles, potential applications, and experimental considerations for utilizing azide-functionalized biotin. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate this powerful chemical probe into their research.

Introduction: The Power of Bioorthogonal Chemistry

In the complex environment of a living cell, the ability to selectively modify a specific biomolecule without interfering with native biological processes is paramount. This concept, known as bioorthogonal chemistry, has been largely enabled by the development of "click chemistry," a set of reactions that are rapid, specific, and high-yielding. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide and an alkyne.[1][2][3][4] Azide-functionalized biotin leverages this reaction by introducing an azide group onto the biotin molecule, a vitamin with an exceptionally strong and specific interaction with avidin and streptavidin proteins (KD ≈ 10-15 M).[5] This dual functionality allows for the covalent labeling of alkyne-modified biomolecules and their subsequent detection or enrichment with high sensitivity and specificity.

Core Principle: The Click Chemistry Reaction

The fundamental application of azide-functionalized biotin lies in its participation in the CuAAC reaction. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole. The bioorthogonal nature of this reaction is due to the fact that both azide and alkyne functional groups are virtually absent in biological systems, ensuring that the reaction proceeds with high specificity and minimal side reactions.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Key Applications of Azide-Functionalized Biotin

The versatility of azide-biotin has led to its widespread adoption in a multitude of research applications, particularly in the fields of proteomics, cell biology, and drug discovery.

Proteomic Analysis of Newly Synthesized Proteins

A powerful application of azide-biotin is in the metabolic labeling and identification of newly synthesized proteins. This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), involves introducing a non-canonical amino acid containing an alkyne or azide group into cellular proteins during translation. For instance, cells can be cultured in media containing an alkyne-bearing methionine analog, azidohomoalanine (AHA), which is incorporated into newly synthesized proteins in place of methionine. Following incorporation, the cell lysate is treated with azide-biotin, leading to the specific biotinylation of the newly synthesized proteome via a click reaction. These biotinylated proteins can then be enriched using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry.

Caption: BONCAT workflow for proteomic analysis.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomic strategy used to characterize the active state of entire enzyme families directly in complex proteomes. ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. Azide-functionalized biotin can be used as a reporter tag in a two-step ABPP approach. First, an alkyne-containing activity-based probe is used to label the active enzymes in a proteome. Subsequently, the azide-biotin is "clicked" onto the alkyne-tagged enzymes, allowing for their enrichment and identification.

Labeling and Imaging of Biomolecules

Azide-biotin is also a valuable tool for the visualization of biomolecules in cells and tissues. By metabolically incorporating an alkyne-modified precursor (e.g., for glycans, lipids, or nucleic acids), researchers can subsequently use azide-biotin in conjunction with fluorescently labeled streptavidin to image the localization and dynamics of these biomolecules.

Pull-Down Assays for Protein-Protein Interactions

Pull-down assays are a common in vitro method to study protein-protein interactions. In this context, a "bait" protein is tagged, and its interaction with "prey" proteins from a cell lysate is assessed. If a bait protein is modified with an alkyne, it can be biotinylated using azide-biotin. The biotinylated bait protein can then be immobilized on streptavidin-coated beads and used to "pull down" its interacting partners from the lysate.

Caption: Azide-biotin in pull-down assays.

Experimental Protocols

General Protocol for Copper-Catalyzed Click Reaction

This protocol provides a general guideline for the biotinylation of alkyne-modified biomolecules in solution using azide-biotin.

Materials:

-

Alkyne-modified biomolecule

-

Azide-Biotin (e.g., Biotin-PEG-Azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving reagents)

Procedure:

-

Prepare stock solutions of all reagents. Dissolve Azide-Biotin in DMSO. Prepare fresh stock solutions of sodium ascorbate.

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

-

Add the Azide-Biotin stock solution to the reaction mixture. The final concentration may range from 5 µM to 50 µM, depending on the application.

-

Add the copper ligand (e.g., THPTA) to the reaction mixture.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Vortex the reaction mixture gently and incubate at room temperature for 30 minutes to 1 hour, protected from light.

-

The biotinylated product can be purified using standard methods such as desalting columns or precipitation.

| Reagent | Typical Final Concentration |

| Alkyne-Biomolecule | 1-10 µM |

| Azide-Biotin | 20-100 µM |

| CuSO₄ | 50-100 µM |

| Sodium Ascorbate | 1-5 mM |

| Ligand (e.g., THPTA) | 100-500 µM |

Table 1: Typical reagent concentrations for a CuAAC reaction.

Protocol for Enrichment of Biotinylated Proteins

This protocol outlines the enrichment of biotinylated proteins from a cell lysate using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein sample (from a click reaction)

-

Streptavidin-coated magnetic beads

-

Lysis/Binding Buffer (e.g., RIPA buffer)

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 6 M urea in 250 mM ammonium bicarbonate)

-

Wash Buffer 3 (e.g., 1 M NaCl in PBS)

-

Elution Buffer (e.g., 1% SDS, 2 mM biotin in PBS)

Procedure:

-

Equilibrate the streptavidin magnetic beads by washing them with Lysis/Binding Buffer.

-

Incubate the biotinylated protein sample with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step for 5-10 minutes with rotation.

-

After the final wash, resuspend the beads in Elution Buffer.

-

To elute the bound proteins, boil the beads at 95-100°C for 5-10 minutes.

-

Pellet the beads with the magnetic stand and collect the supernatant containing the enriched biotinylated proteins.

Advanced Considerations: Cleavable Biotin Probes

A significant challenge in proteomics workflows involving biotin-streptavidin affinity purification is the harsh conditions required to elute the biotinylated molecules, which can lead to the co-elution of non-specifically bound proteins and streptavidin-derived peptides. To address this, cleavable biotin probes have been developed. These probes incorporate a linker between the biotin and the azide group that can be cleaved under specific, mild conditions.

| Cleavable Linker Type | Cleavage Condition | Reference |

| Disulfide | Reducing agents (e.g., DTT, β-mercaptoethanol) | |

| Photocleavable | UV irradiation (e.g., 365 nm) | |

| Acid-labile | Mild acid (e.g., 10% formic acid) | |

| Dithionite-cleavable | 50 mM Sodium Dithionite |

Table 2: Examples of cleavable linkers in azide-biotin probes.

The use of cleavable probes allows for the efficient release of captured biomolecules, improving the purity of the enriched sample and facilitating downstream analysis by mass spectrometry.

Conclusion

Azide-functionalized biotin is a powerful and versatile chemical tool with broad applications in life sciences research and drug development. Its ability to participate in bioorthogonal click chemistry reactions enables the specific and efficient labeling, detection, and enrichment of a wide range of biomolecules. From elucidating newly synthesized proteomes to mapping protein-protein interactions and visualizing cellular components, the potential uses of azide-biotin continue to expand. By understanding the core principles and experimental protocols outlined in this guide, researchers can effectively harness the power of this technology to advance their scientific discoveries.

References

An In-Depth Technical Guide to Biotin-PEG8-azide for Cell Surface Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG8-azide as a powerful reagent for the selective labeling and analysis of cell surface proteins. We will delve into the core principles of its application, present quantitative data for experimental planning, provide detailed experimental protocols, and offer troubleshooting guidance.

Introduction to this compound and Cell Surface Labeling

Cell surface proteins are integral to a multitude of cellular processes, including signal transduction, cell-cell communication, and nutrient transport. Their accessibility on the plasma membrane makes them prime targets for diagnostics and therapeutic intervention. Biotinylation, the process of covalently attaching biotin to proteins, is a cornerstone technique for the enrichment and identification of these surface proteins.[1][2]

This compound is a versatile biotinylation reagent that leverages the power of bioorthogonal click chemistry.[3][4] It consists of three key components:

-

Biotin: A high-affinity ligand for streptavidin, enabling robust capture and detection.

-

PEG8 Spacer: A hydrophilic polyethylene glycol linker with eight repeating units. This spacer enhances the water solubility of the reagent and minimizes steric hindrance, improving accessibility to both the target protein and the subsequent detection with streptavidin.[4]

-

Azide Group: A bioorthogonal functional group that allows for a highly specific and efficient covalent reaction with a corresponding alkyne-modified target.

The primary advantage of using this compound lies in the specificity of the azide-alkyne cycloaddition reaction, commonly known as "click chemistry." This reaction is highly selective and does not interfere with native biological processes, making it ideal for labeling in complex biological systems, including live cells.

Quantitative Data for Experimental Design

The efficiency of cell surface labeling can be influenced by the choice of biotinylation reagent and the experimental workflow. The following tables summarize key quantitative data to aid in the design of your experiments.

| Parameter | This compound (via Click Chemistry) | Sulfo-NHS-Biotin | Reference(s) |

| Reaction Principle | Azide-alkyne cycloaddition (bioorthogonal) | Amine-reactive N-hydroxysuccinimide ester | |

| Specificity | High, targets alkyne-modified proteins | Moderate, targets primary amines (lysine residues) | |

| Labeling Strategy | Two-step (metabolic or enzymatic incorporation of alkyne, followed by click reaction) | One-step (direct labeling of surface proteins) | |

| Control over Labeling Site | High, determined by alkyne incorporation | Low, dependent on lysine availability | |

| Potential for Intracellular Labeling | Low with membrane-impermeable alkyne precursors | Can occur if membrane integrity is compromised |

Table 1. Comparison of this compound with a Traditional Biotinylation Reagent.

| Study Type | Number of Identified Cell Surface Proteins | Cell Type | Key Findings | Reference(s) |

| Optimized Biotinylation Protocol | >2000 | Breast Cancer Cell Lines (BT474, MCF7) | Optimized protocol increased sensitivity, enabling identification from smaller cell numbers. | |

| Quantitative Cell Surface Proteome Analysis | >2100 | Madin-Darby Canine Kidney (MDCK) II Cells | Enabled large-scale quantification of apical versus basolateral protein distribution. | |

| Direct Detection of Biotinylated Peptides (DiDBiT) | 1817 (newly synthesized proteins) | HEK Cells | DiDBiT method significantly increased the identification of biotin-labeled proteins compared to conventional strategies. | |

| Comparative Surface Proteomics | 953 | Prostate Cancer Cells and Extracellular Vesicles | WGA-HRP method allowed for robust quantification of cell and EV surface proteins. |

Table 2. Quantitative Data from Mass Spectrometry-Based Proteomic Analyses of Biotinylated Cell Surface Proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

Metabolic Labeling of Cell Surface Glycoproteins with Azido Sugars followed by Click Chemistry

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, which are then labeled with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-Buffered Saline (PBS)

-

Biotin-PEG8-alkyne

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Cell lysis buffer

-

Streptavidin-agarose beads

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with medium containing 25-50 µM Ac₄ManNAz.

-

Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).

-

-

Cell Harvesting and Washing:

-

Gently wash the cells three times with ice-cold PBS to remove residual medium and unincorporated azido sugar.

-

-

Copper-Catalyzed Click Chemistry (CuAAC):

-

Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, combine:

-

880 µL PBS

-

20 µL of 50 mM CuSO₄

-

50 µL of 50 mM THPTA

-

50 µL of 100 mM Sodium Ascorbate (freshly prepared)

-

1 µL of 10 mM Biotin-PEG8-alkyne in DMSO

-

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS to remove excess click chemistry reagents.

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

-

Affinity Purification:

-

Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated glycoproteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Downstream Analysis:

-

Elute the captured proteins from the beads. For mass spectrometry, this can be achieved by on-bead digestion with trypsin.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for proteomic profiling.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of azide-modified cell surface proteins on live cells using a cyclooctyne-biotin conjugate for subsequent imaging. SPAAC avoids the use of a cytotoxic copper catalyst, making it ideal for live-cell applications.

Materials:

-

Live cells metabolically labeled with an azide-containing precursor (as in section 3.1)

-

Complete cell culture medium

-

Dibenzocyclooctyne-biotin (DBCO-biotin)

-

Fluorescently labeled streptavidin

-

Imaging medium (e.g., FluoroBrite DMEM)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Metabolically label cells with an azide-containing precursor as described in the previous protocol.

-

-

SPAAC Reaction:

-

Prepare a stock solution of DBCO-biotin in DMSO.

-

Dilute the DBCO-biotin in pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-biotin solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-biotin.

-

-

Fluorescent Labeling:

-

Incubate the cells with a fluorescently labeled streptavidin conjugate in imaging medium for 15-30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with imaging medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Visualization of Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental workflows and biological pathways.

Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 2363756-34-5 | BroadPharm [broadpharm.com]

- 4. This compound | AxisPharm [axispharm.com]

In Vivo Applications of Biotin-PEG8-Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo applications of Biotin-PEG8-azide, a versatile bifunctional molecule that plays a crucial role in the field of bioconjugation and targeted life sciences research. By combining the high-affinity binding of biotin to avidin and streptavidin with the bioorthogonal reactivity of the azide group, this compound enables specific labeling, detection, and isolation of biomolecules in complex biological environments, including living organisms. The polyethylene glycol (PEG) linker, with eight repeating units, enhances the molecule's solubility and bioavailability while minimizing steric hindrance.

Core Principles and Applications

This compound is a key reagent in "click chemistry," a set of biocompatible reactions that are highly efficient and specific.[1] The azide moiety of this compound reacts with a complementary alkyne or a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO) to form a stable triazole linkage. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst in the case of strained alkynes (SPAAC), the latter being particularly advantageous for in vivo applications due to the toxicity of copper.[2]

The primary in vivo applications of this compound fall into two main categories:

-

Metabolic Labeling of Biomolecules: In this approach, cells or organisms are metabolically engineered to incorporate a bioorthogonal handle (an alkyne or azide) into their biomolecules, such as glycans, proteins, or lipids.[3] For instance, cells can be fed with azido-sugars, which are then incorporated into glycoproteins.[4] Subsequently, this compound can be introduced to react with the azide-labeled biomolecules, allowing for their detection, imaging, or purification.

-